
VU0467485
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0467485 involves several key steps. One of the primary synthetic routes includes the reaction of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate with HATU (1.2 equivalents) and N,N-diisopropylethylamine (3.0 equivalents) in a mixture of dichloromethane and dimethylformamide (7:1; 0.2M) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard chemical techniques under an inert atmosphere. Solvents used for extraction, washing, and chromatography are of high-performance liquid chromatography grade .
Chemical Reactions Analysis
Types of Reactions
VU0467485 primarily undergoes substitution reactions due to its functional groups. The compound’s structure allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include HATU, N,N-diisopropylethylamine, dichloromethane, and dimethylformamide. These reagents facilitate the formation of the desired product under controlled conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the final compound itself, which is a potent modulator of the muscarinic acetylcholine receptor 4. The purity and yield of the product are typically high, ensuring its efficacy in scientific research .
Scientific Research Applications
Schizophrenia Treatment
VU0467485 has been primarily studied for its potential use in treating schizophrenia. Preclinical studies have shown that it can reverse hyperlocomotion induced by amphetamine and NMDA receptor antagonists, which are common models for antipsychotic activity. The compound demonstrated a minimum effective dose (MED) of 10 mg/kg in reversing amphetamine-induced hyperlocomotion, indicating its efficacy in managing symptoms associated with schizophrenia .
Cognitive Enhancement
Research indicates that M4 PAMs like this compound may also enhance cognitive functions. The modulation of M4 receptors has been linked to improvements in cognitive deficits observed in various neuropsychiatric disorders. This suggests that this compound could potentially be beneficial not only for treating schizophrenia but also for addressing cognitive impairments associated with other conditions .
L-DOPA-Induced Dyskinesia
This compound may also play a role in managing L-DOPA-induced dyskinesia (LID), a common side effect of Parkinson's disease treatment. Research indicates that M4 PAMs can attenuate LID behaviors without compromising the symptomatic benefits of L-DOPA treatment. This positions this compound as a candidate for further exploration in the context of Parkinson's disease management .
Pharmacological Profile
The pharmacological profile of this compound includes:
- In vitro Potency: Demonstrated robust activity as an M4 PAM across different species.
- In vivo Efficacy: Shown to effectively reverse hyperlocomotion in preclinical models.
- DMPK Properties: Exhibits favorable pharmacokinetic characteristics, making it suitable for further clinical development .
Table 1: Summary of Preclinical Findings on this compound
Mechanism of Action
VU0467485 exerts its effects by potentiating the activity of acetylcholine at the muscarinic acetylcholine receptor 4. The compound binds to an allosteric site on the receptor, enhancing the receptor’s response to acetylcholine. This modulation leads to increased receptor activity, which can have therapeutic effects in conditions such as schizophrenia .
Comparison with Similar Compounds
Similar Compounds
VU0152100: Another positive allosteric modulator of the muscarinic acetylcholine receptor 4.
VU0357017: A compound with similar selectivity and potency for the muscarinic acetylcholine receptor 4.
Uniqueness
VU0467485 stands out due to its high selectivity for the muscarinic acetylcholine receptor 4 over other muscarinic receptors (M1, M2, M3, M5). This selectivity reduces the likelihood of off-target effects, making it a more desirable candidate for therapeutic development .
Biological Activity
VU0467485, also known by its chemical name 5-Amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
- CAS Number: 1451994-10-7
- Purity: ≥98%
- Oral Bioavailability: Yes
- Brain Penetration: Yes
This compound enhances the activity of acetylcholine (ACh) at the M4 receptor, leading to improved signaling pathways associated with cognitive function and psychotic symptoms. The compound has demonstrated significant selectivity for the M4 receptor over other muscarinic receptors (M1, M2, M3, and M5) and a wide array of other pharmacological targets. The effective concentration (EC50) values for this compound are reported as follows:
Species | EC50 (nM) |
---|---|
Rat M4 | 26.6 |
Human M4 | 78.8 |
Efficacy in Preclinical Models
This compound has shown robust efficacy in various preclinical models, particularly those related to schizophrenia. In behavioral tests, it effectively modulated dopaminergic and glutamatergic neurotransmission.
Case Studies
-
Schizophrenia Model:
- In a rat model of antipsychotic activity, this compound exhibited significant reductions in hyperlocomotion induced by amphetamines, suggesting its potential as an antipsychotic agent.
-
Huntington's Disease Model:
- Chronic administration in YAC128 mice showed prevention of motor coordination deficits and locomotor hypoactivity, indicating neuroprotective effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is favorable for drug development:
Parameter | Value (Rat) | Value (Dog) | Value (NHP) |
---|---|---|---|
Dose (mg/kg) i.v./p.o. | 1/3 | 1/3 | 0.2 (iv only) |
Clearance (CLp, mL/min/kg) | 29 | 21 | 25 |
Volume of Distribution (Vss, L/kg) | 1.5 | 1.5 | 0.88 |
Elimination Half-life (t1/2, h) | 4.2 | 1.3 | 0.48 |
Cmax (μM) p.o. | 1.2 | 0.22 | |
Tmax (h) p.o. | 1.5 | 0.75 | |
AUC o-inf (μM·h) p.o. | 3.8 | 0.59 | |
Bioavailability (F%) | 79 | 9.5 |
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structural components of this compound to enhance its potency and selectivity for the M4 receptor:
- Pyridazine Core: The incorporation of a pyridazine ring has been crucial for imparting both potency and metabolic stability.
- Fluorine Substitutions: Variations in fluorine substitutions have been explored to optimize binding affinity and receptor selectivity.
Off-target Effects
This compound exhibits minimal off-target activity with clean profiles against major cytochrome P450 enzymes and weak inhibition of hERG channels, indicating a low risk of cardiotoxicity.
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate the selectivity of VU0467485 for M4 receptors over other muscarinic subtypes (M1, M2, M3, M5)?
- Methodology: Perform concentration-response assays using recombinant cell lines expressing human or rodent receptor subtypes. Measure agonist (e.g., acetylcholine)-induced calcium mobilization or cAMP modulation in the presence of VU0467484. Compare EC₅₀ values across subtypes to quantify selectivity (e.g., human M4 EC₅₀ = 78.8 nM vs. >10 μM for M1/2/3/5) .
- Key Data: this compound shows >100-fold selectivity for M4 over other subtypes in both human and rat models .
Q. How is the positive allosteric modulation (PAM) activity of this compound mechanistically characterized?
- Methodology: Use Schild analysis or operational model fitting to distinguish PAM effects from direct agonism. Co-apply this compound with submaximal acetylcholine concentrations and measure leftward shifts in concentration-response curves. Confirm lack of intrinsic agonist activity via control assays .
- Key Data: this compound enhances ACh potency by 2- to 5-fold in M4-expressing systems without activating receptors independently .
Q. What pharmacokinetic parameters are critical for assessing this compound’s suitability in CNS studies?
- Methodology: Conduct in vivo pharmacokinetic profiling in rodents, including plasma and brain exposure measurements. Calculate brain-to-plasma ratios (e.g., >0.5 indicates CNS penetration) and half-life. Use LC-MS/MS for quantification .
- Key Data: this compound exhibits moderate-to-high CNS penetration in preclinical models, supporting its use in neuropsychiatric research .
Advanced Research Questions
Q. How can researchers resolve species-specific potency disparities (e.g., 35x lower potency at human vs. rat M4) when translating preclinical findings?
- Methodology: Employ iterative parallel synthesis to optimize chemical scaffolds for cross-species activity. Use chimeric receptor constructs to identify critical residues influencing potency. Validate lead compounds in humanized rodent models .
- Case Study: VU0476406, a derivative of this compound, was developed to overcome species differences and enable translation to non-human primate models .
Q. What strategies mitigate solubility limitations of this compound in long-term in vivo studies?
- Methodology: Modify formulation using co-solvents (e.g., PEG-400), cyclodextrins, or nanoparticle encapsulation. Assess bioavailability and tolerability in repeat-dose toxicity studies .
- Challenge: Despite high selectivity, poor aqueous solubility halted further development of this compound, necessitating structural analogs .
Q. How should contradictory in vitro vs. in vivo binding data (e.g., lack of specific binding in PET imaging) be interpreted?
- Methodology: Compare radioligand binding assays (e.g., [¹¹C]this compound in rat brain sections) with functional readouts (e.g., electrophysiology). Investigate off-target interactions or probe metabolite interference. Develop analogs with improved binding kinetics (e.g., [¹¹C]31 showed superior specificity) .
- Key Insight: Non-specific binding in PET may arise from lipophilicity or metabolite interference, requiring analog optimization .
Q. What experimental designs validate the antipsychotic-like efficacy of this compound in hyperdopaminergic models?
- Methodology: Use amphetamine-induced hyperlocomotion or prepulse inhibition (PPI) deficits in rodents. Administer this compound orally and measure dose-dependent reversal of behavioral phenotypes. Include positive controls (e.g., clozapine) and receptor knockout models to confirm M4-specificity .
- Key Data: this compound normalizes PPI deficits and hyperlocomotion at 10–30 mg/kg doses in rats .
Q. Data Analysis & Interpretation
Q. How are EC₅₀ values for PAM activity calculated and validated across independent studies?
- Methodology: Fit concentration-response data to a four-parameter logistic equation (e.g., GraphPad Prism). Normalize responses to maximal ACh effects. Replicate assays in ≥3 independent experiments to assess inter-lab variability .
- Example: Reported EC₅₀ for human M4 ranges from 78.8 nM (calcium mobilization) to 43.4 nM (cAMP assays), reflecting assay-specific dynamics .
Q. What statistical frameworks address variability in M4 receptor expression across brain regions?
- Methodology: Use quantitative autoradiography (QAR) with [³H]this compound in tissue sections. Apply ANOVA with post-hoc corrections for regional comparisons. Correlate receptor density with functional outcomes (e.g., striatal vs. cortical modulation) .
Q. Ethical & Translational Considerations
Q. How are species-specific ethical guidelines integrated when advancing M4 PAMs to primate studies?
Properties
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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